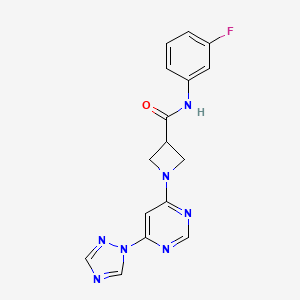
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride is a chemical compound with the molecular formula C10H24Cl2N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride typically involves the reaction of 4-methylpiperazine with cyclopentanone, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds such as bromoalkanes in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .
Applications De Recherche Scientifique
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with similar structural features.
3-(4-Methylpiperazin-1-yl)aniline: A compound with a piperazine ring and an aniline group.
Pirenzepine: A muscarinic receptor antagonist with a piperazine moiety
Uniqueness
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride is unique due to its cyclopentane ring, which imparts distinct chemical properties compared to other piperazine derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;/h9-10H,2-8,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZSHJHBKDNXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2734818.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)


![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)


![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)
amino}acetamide](/img/structure/B2734833.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2734834.png)
![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2734835.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)
![6-(2-methoxyethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734837.png)
![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)
